![molecular formula C13H19Cl2NO B577829 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220017-37-7](/img/structure/B577829.png)
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride
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Overview
Description
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzyl group and an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the piperidine ring with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the oxy-methyl linkage: The oxy-methyl group is introduced by reacting the intermediate compound with formaldehyde and a suitable catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Bromobenzyl)oxy]methyl}piperidine hydrochloride
- 4-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride
- 4-{[(2-Methylbenzyl)oxy]methyl}piperidine hydrochloride
Uniqueness
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to its analogs.
Biological Activity
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a chlorobenzyl ether. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been studied for its potential to modulate neurotransmitter systems, which is critical in the context of neurological disorders. The compound may act as an inhibitor or activator, depending on the specific molecular target.
Interaction with Biological Targets
- Receptors : The compound can bind to neurotransmitter receptors, influencing signal transduction pathways.
- Enzymes : It may also inhibit or activate specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : Studies show that the compound can affect neurotransmitter levels, potentially offering therapeutic effects in conditions like depression and anxiety.
- Antimicrobial Activity : Preliminary findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Modulation
In a study investigating the effects on neurotransmitter systems, this compound was shown to increase serotonin levels in vitro. This suggests potential applications in treating mood disorders. The study utilized various assays to measure neurotransmitter concentrations before and after treatment with the compound.
Case Study: Antimicrobial Properties
Another significant study examined the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it exhibited substantial inhibitory activity against E. coli and S. aureus, suggesting its potential utility in developing new antimicrobial agents .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRCTCHVVFRTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718617 |
Source
|
Record name | 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-37-7 |
Source
|
Record name | 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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